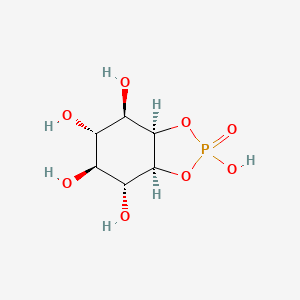

1D-myo-inositol 1,2-cyclic phosphate

描述

Structure

3D Structure

属性

CAS 编号 |

43119-57-9 |

|---|---|

分子式 |

C6H11O8P |

分子量 |

242.12 g/mol |

IUPAC 名称 |

(3aS,4R,5S,6S,7R,7aR)-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol |

InChI |

InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/t1-,2-,3+,4+,5-,6+/m0/s1 |

InChI 键 |

SXHMVNXROAUURW-FTYOSCRSSA-N |

SMILES |

C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |

手性 SMILES |

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)O)O)O)O |

规范 SMILES |

C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |

其他CAS编号 |

43119-57-9 |

物理描述 |

Solid |

同义词 |

inositol 1,2-cyclic phosphate inositol cyclic phosphate inositol cyclic phosphate, (D)-isomer inositol cyclic-1,2-monophosphate myoinositol 1,2-cyclic phosphate |

产品来源 |

United States |

Biosynthesis and Enzymology of 1d Myo Inositol 1,2 Cyclic Phosphate

Precursor Metabolism and Inositol (B14025) Synthesis Pathways

The journey to 1D-myo-inositol 1,2-cyclic phosphate (B84403) begins with the synthesis of its foundational precursor, myo-inositol. This process is a critical branch of glucose metabolism, ensuring a steady supply of inositol for various cellular functions.

Myo-inositol Synthesis from Glucose-6-Phosphate via Myo-inositol 1-phosphate Synthase (MIPS)

The de novo synthesis of myo-inositol is a two-step process initiated by the enzyme L-myo-inositol 1-phosphate synthase (MIPS). nih.gov This highly conserved enzyme catalyzes the conversion of D-glucose-6-phosphate, a key intermediate in glycolysis, into myo-inositol-1-phosphate. nih.govresearchgate.net This reaction is the rate-limiting step in myo-inositol biosynthesis. nih.gov The catalytic mechanism of MIPS is a complex, four-step process that utilizes NAD+ as a cofactor. nih.gov The enzyme has been identified and studied in a wide range of organisms, from bacteria and archaea to plants and mammals, underscoring its fundamental biological importance. nih.gov In mammals, MIPS is encoded by the ISYNA1 gene and exists in multiple isoforms. nih.gov

Role of Inositol Monophosphatase (IMPase) in Myo-inositol Homeostasis

Following its synthesis by MIPS, myo-inositol-1-phosphate is dephosphorylated by the enzyme inositol monophosphatase (IMPase) to yield free myo-inositol. nih.govmedlink.com This reaction is essential for maintaining the cellular pool of myo-inositol, which serves as a precursor for the synthesis of phosphatidylinositol and various inositol phosphates involved in signaling. nih.govyoutube.com IMPase is not only crucial for the de novo synthesis pathway but also plays a role in the catabolism of inositol polyphosphates, thereby contributing significantly to inositol homeostasis. nih.gov

Enzymatic Formation of 1D-myo-inositol 1,2-cyclic phosphate

The direct enzymatic production of this compound is a key event in phosphoinositide signaling, mediated by the action of a specific class of enzymes on membrane-bound lipid precursors.

Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Activity and Mechanism

Phosphatidylinositol-specific phospholipase C (PI-PLC) is a family of enzymes that catalyze the hydrolysis of phosphatidylinositol (PI) and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgwikipedia.org This enzymatic reaction is a pivotal step in transmembrane signaling, generating second messengers that regulate a multitude of cellular processes. cellsignal.com The reaction catalyzed by PI-PLC occurs in two sequential steps. The first is an intramolecular phosphotransferase reaction, which involves an attack by the 2'-hydroxyl group of the inositol ring on the adjacent phosphate group. wikipedia.org This initial cleavage results in the formation of a cyclic inositol phosphate intermediate and diacylglycerol (DAG). wikipedia.orgacs.org The second step is the hydrolysis of the cyclic intermediate to a non-cyclic inositol phosphate. acs.org The conversion of PI to the cyclic product is significantly faster than the subsequent hydrolysis step. acs.org

The action of PI-PLC is stereospecific. Studies have shown that the reaction proceeds with an inversion of configuration at the phosphorus atom. researchgate.net This suggests a direct attack by the 2-OH group of the inositol ring on the phosphorus, leading to the formation of the cyclic product without the involvement of a covalent enzyme-phosphoinositol intermediate. researchgate.net The stereoselectivity of PI-PLC is influenced by the active site residues, particularly the bidentate nature of an arginine residue, which helps to properly align the phosphate group and the 2-OH group for nucleophilic attack. nih.gov

The primary products of the initial PI-PLC-mediated cleavage of phosphatidylinositol are this compound and diacylglycerol (DAG). wikipedia.orgacs.org The formation of the cyclic phosphate is a hallmark of the direct phosphodiesteratic cleavage of phosphatidylinositol upon agonist stimulation. nih.gov While PI-PLC can also act on phosphorylated phosphatidylinositols like PIP2, the ratio of cyclic to non-cyclic inositol phosphate products varies, with the cleavage of PI yielding a higher proportion of the cyclic product. The this compound can then be further metabolized by a specific phosphohydrolase to 1D-myo-inositol 1-phosphate. nih.govcapes.gov.br

Cleavage of Phosphatidylinositol and Polyphosphoinositides

The generation of this compound is a key step in phosphoinositide signaling pathways. This process is catalyzed by Phosphatidylinositol-specific phospholipase C (PI-PLC) enzymes, which hydrolyze phosphatidylinositol (PI) and its phosphorylated derivatives, the polyphosphoinositides. smolecule.comnih.gov The action of PI-PLC on these membrane-bound lipids results in the formation of two second messengers: diacylglycerol (DAG) and an inositol phosphate. wikipedia.orgfishersci.com

The cleavage reaction proceeds via a two-step mechanism. nih.gov The first step is an intramolecular phosphotransferase reaction where the 2'-hydroxyl group of the inositol ring attacks the adjacent phosphate group. wikipedia.org This attack cleaves the phosphodiester bond linking the inositol headgroup to the diacylglycerol backbone, resulting in the simultaneous formation of DAG and a cyclic inositol phosphate intermediate, such as this compound. wikipedia.orgnih.govresearchgate.net The second step involves the hydrolysis of this cyclic intermediate to a non-cyclic inositol phosphate, such as inositol 1-phosphate. nih.gov

Studies using purified PI-PLC from ram seminal vesicles have shown that the enzyme can cleave all three major phosphoinositides: phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PIP), and phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govnih.gov However, the ratio of the cyclic product to the non-cyclic (linear) product varies depending on the substrate. The proportion of cyclic phosphate formed decreases as the phosphorylation of the inositol ring increases. nih.govnih.gov

| Substrate | Relative Ratio of Cyclic Product Formation |

|---|---|

| Phosphatidylinositol (PI) | Highest |

| Phosphatidylinositol 4-phosphate (PIP) | Intermediate |

| Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Lowest |

This differential production suggests a potential for nuanced signaling, where the specific phosphoinositide being hydrolyzed dictates the initial profile of second messengers generated. nih.gov

Modulation of PI-PLC Activity by Organic Solvents and Phospholipids

The catalytic activity of PI-PLC can be significantly influenced by the presence of organic solvents and other phospholipids. Research on PI-PLC from Bacillus thuringiensis has demonstrated that moderate concentrations of water-miscible organic solvents, including isopropanol (B130326) (iPrOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), enhance the enzyme's activity. nih.gov This enhancement applies to both the initial phosphotransferase reaction that forms this compound from PI and the subsequent cyclic phosphodiesterase activity that hydrolyzes the cyclic product. nih.gov

Interestingly, while these solvents alter the physical state of the PI substrate, this alteration does not directly correlate with the observed increase in catalytic efficiency. nih.gov The stability of PI-PLC, however, is reduced in these organic solvent mixtures. nih.gov For instance, the thermal denaturation temperature (Tₘ) of PI-PLC decreases linearly with increasing concentrations of isopropanol. nih.gov This destabilization can be partially counteracted by the addition of myo-inositol, a water-soluble inhibitor of the enzyme. nih.gov

Furthermore, a synergistic activation effect has been observed. Isopropanol and diheptanoylphosphatidylcholine, a short-chain phospholipid, individually activate the hydrolysis of this compound by PI-PLC. nih.gov When used together, their activating effect is greater than the sum of their individual effects, though this synergy is not seen when PI is the substrate. nih.gov Immobilization of PI-PLC from Bacillus cereus on hydrophobic supports like octyl sepharose has also been shown to cause a two-fold hyperactivation of the enzyme, an effect that can also be influenced by solvents such as ethanol (B145695) and hexane. mdpi.com

Other Enzymes Implicated in Cyclic Inositol Phosphate Generation

Besides the well-characterized PI-PLC pathway, other enzymatic systems can generate cyclic phosphates. One such system is the C-P lyase multienzyme complex, encoded by the phn operon in some bacteria. hawaii.edu This complex is involved in the catabolism of organophosphonates, which can be used as a phosphorus source in phosphate-limited environments. hawaii.edu The C-P lyase pathway cleaves the carbon-phosphorus bond of substrates like 5-phospho-α-D-ribosyl-1-alkylphosphonate, yielding an alkane and 5-phospho-α-D-ribosyl-1,2-cyclic phosphate. hawaii.edu This reaction highlights a distinct mechanism for cyclic phosphate formation, unrelated to phospholipid hydrolysis.

Additionally, phytases, which are myo-inositol hexakisphosphate phosphohydrolases, catalyze the stepwise dephosphorylation of phytic acid. smolecule.com This process generates a variety of inositol phosphate intermediates, which can include cyclic forms. smolecule.com

Enzymatic Hydrolysis and Degradation of this compound

Once formed, this compound is subject to enzymatic hydrolysis, a critical step for terminating its signal and converting it into other metabolic intermediates.

D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase Activity and Characterization

The primary enzyme responsible for the degradation of this compound is D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase (EC 3.1.4.36). nih.govnih.gov This enzyme catalyzes the hydrolytic opening of the cyclic phosphodiester bond to produce specifically D-myo-inositol 1-phosphate. nih.govnih.govcapes.gov.br

This phosphohydrolase is found in various mammalian tissues. nih.gov Extracts from the cortex and medulla of the rat kidney are particularly rich sources of the enzyme. nih.govcapes.gov.br Intermediate levels of activity are found in the brain, testis, and small intestine, while other tissues contain very low amounts. nih.gov Subcellular fractionation studies of rat kidney homogenates have shown that the enzyme's activity is primarily associated with alkaline phosphatase activity, suggesting a localization in the brush borders of the proximal tubules. nih.gov

Substrate Specificity and Enantiomeric Discrimination

D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase exhibits a high degree of specificity for its substrate. The enzyme is strictly stereospecific, acting exclusively on the D-enantiomer of myo-inositol 1:2-cyclic phosphate. nih.govnih.govcapes.gov.br It shows no activity towards the L-enantiomorph, demonstrating precise enantiomeric discrimination. nih.govnih.gov The hydrolysis is also regiospecific, as the enzymatic reaction yields exclusively myo-inositol 1-phosphate, with no formation of myo-inositol 2-phosphate being detected. nih.gov

Tissue Distribution and Differential Enzyme Activities in Mammalian Tissues

The biosynthesis of this compound (cIns(1:2)P) is intrinsically linked to the activity of phospholipase C (PLC), an enzyme widely distributed in mammalian tissues. PLC catalyzes the cleavage of phosphatidylinositols, generating both cyclic and non-cyclic inositol phosphates. The relative abundance and activity of the enzymes that synthesize and metabolize cIns(1:2)P vary significantly across different mammalian tissues, indicating specialized roles in cellular signaling.

Phospholipase C, the enzyme responsible for producing cIns(1:2)P, is found in various tissues, with its activity being particularly notable in platelets and pancreatic tissue upon agonist stimulation. nih.govebi.ac.uk In human and horse platelets, PLC is predominantly located in the soluble fraction of the cell. ebi.ac.uk Studies on mouse pancreatic minilobules have shown that stimulation with agonists like cholecystokinin (B1591339) or carbamylcholine (B1198889) leads to the formation of cIns(1:2)P and its polyphosphorylated derivatives, such as inositol 1,2-cyclic 4-bisphosphate (IcP2) and inositol 1,2-cyclic 4,5-trisphosphate (IcP3). nih.govnih.gov This demonstrates agonist-dependent production in specific tissues.

The activity of the enzyme that hydrolyzes cIns(1:2)P, D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase, also shows a distinct tissue distribution. This enzyme is responsible for converting cIns(1:2)P to myo-inositol 1-phosphate. nih.govcapes.gov.br Research in rats has revealed a wide range of activity levels for this enzyme across different organs. The kidney cortex and medulla are exceptionally rich sources, while the brain, testis, and small intestine exhibit intermediate levels of activity. nih.govcapes.gov.br Other tissues contain very low amounts of this enzyme. nih.govcapes.gov.brnih.gov This differential distribution suggests that the turnover and signaling functions of cIns(1:2)P are tissue-specific. For instance, in tissues like brain slices and the parotid gland, the absence of detectable cIns(1:2)P even after stimulation suggests it is rapidly hydrolyzed, indicating high phosphohydrolase activity. nih.gov

The ratio of cyclic to non-cyclic inositol phosphates generated by PLC is not constant; it depends on the specific phosphatidylinositol substrate being cleaved. nih.gov The proportion of the cyclic product formed decreases in the order of phosphatidylinositol (PI) > phosphatidylinositol 4-phosphate (PIP) > phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.gov

Table 1: Relative Activity of D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase in Rat Tissues

| Tissue | Enzyme Activity Level | Reference |

|---|---|---|

| Kidney Cortex | Very High | nih.gov, capes.gov.br, nih.gov |

| Kidney Medulla | Very High | nih.gov, capes.gov.br, nih.gov |

| Brain | Intermediate | nih.gov, capes.gov.br, nih.gov |

| Testis | Intermediate | nih.gov, capes.gov.br, nih.gov |

| Small Intestine | Intermediate | nih.gov, capes.gov.br, nih.gov |

| Other Tissues | Very Low | nih.gov, capes.gov.br, nih.gov |

Catabolic Pathways and Interconversion with Other Inositol Phosphates

The catabolism of this compound is a crucial process for terminating its signaling functions and for the recycling of inositol phosphates within the cell. This process is primarily carried out by specific phosphodiesterases that hydrolyze the cyclic phosphodiester bond. smolecule.com The breakdown of inositol phosphates is generally defined as the chemical reactions and pathways that degrade these molecules. ebi.ac.uk

The principal catabolic enzyme is D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase (also referred to as cyclic hydrolase I). nih.govnih.gov This enzyme specifically catalyzes the hydrolysis of the D-enantiomer of myo-inositol 1:2-cyclic phosphate to produce D-myo-inositol 1-phosphate. nih.govcapes.gov.brnih.gov It does not act on the L-enantiomer, demonstrating high stereospecificity. nih.govsmolecule.com The reaction is stimulated by Mg²⁺ ions and has an optimal pH of approximately 8.1-8.3. nih.govcapes.gov.br

In addition to this primary pathway, another enzyme, designated cyclic hydrolase II , has been identified in CV-1 cells and rat cerebellum. nih.gov This enzyme also acts on cIns(1:2)P but converts it to both inositol 2-phosphate (Ins(2)P) and inositol 1-phosphate. nih.gov Cyclic hydrolase II is distinct from cyclic hydrolase I in its products, pH optima, metal dependence, and heat inactivation properties. nih.gov The existence of these two enzymes suggests multiple, potentially parallel, pathways for the catabolism of cIns(1:2)P.

The interconversion with other inositol phosphates is a key feature of this molecule's metabolism. The formation of cIns(1:2)P itself is an interconversion from phosphatidylinositol, occurring alongside the formation of inositol 1-phosphate. nih.gov Upon stimulation of mouse pancreatic minilobules, not only is cIns(1:2)P produced, but also its more phosphorylated forms, inositol 1,2-cyclic 4-bisphosphate (IcP₂) and inositol 1,2-cyclic 4,5-trisphosphate (IcP₃). nih.gov These cyclic polyphosphates can be subsequently hydrolyzed to their non-cyclic counterparts, inositol 1,4-bisphosphate (IP₂) and inositol 1,4,5-trisphosphate (IP₃), respectively. nih.gov This indicates a dynamic interplay where cIns(1:2)P can be part of a larger network of inositol phosphate signaling molecules. The rapid hydrolysis of cIns(1:2)P in some tissues suggests that it may serve as a transient intermediate that is quickly converted to other signaling molecules or back to the basic inositol structure for reuse in the phosphoinositide cycle. nih.govmedlink.com

Table 2: Enzymes in the Catabolism of this compound

| Enzyme | Product(s) | Characteristics | Tissue/Cell Source | Reference |

|---|---|---|---|---|

| D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase (Cyclic Hydrolase I) | D-myo-inositol 1-phosphate | pH optimum ~8.1-8.3; Stimulated by Mg²⁺; Specific for D-enantiomer | Various mammalian tissues, high in kidney | nih.gov, capes.gov.br, nih.gov |

| Cyclic Hydrolase II | Inositol 2-phosphate and Inositol 1-phosphate | Different pH optimum and metal dependence from Hydrolase I | CV-1 cells, Rat cerebellum | nih.gov |

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | cIns(1:2)P |

| Inositol 1,2-cyclic 4-bisphosphate | IcP₂ |

| Inositol 1,2-cyclic 4,5-trisphosphate | IcP₃ |

| Inositol 1-phosphate | IP |

| Inositol 1,4-bisphosphate | IP₂ |

| Inositol 1,4,5-trisphosphate | IP₃ |

| Inositol 2-phosphate | Ins(2)P |

| Phosphatidylinositol | PI |

| Phosphatidylinositol 4-phosphate | PIP |

| Phosphatidylinositol 4,5-bisphosphate | PIP₂ |

Roles in Cellular Signaling and Regulatory Mechanisms

Involvement in Phosphoinositide Signaling Cascades

The phosphoinositide pathway is a cornerstone of cellular signal transduction, and cIns(1:2)P1 emerges as a key intermediate in this system.

Scientific evidence firmly establishes 1D-myo-inositol 1,2-cyclic phosphate (B84403) as an intermediary product in the enzymatic breakdown of phosphatidylinositol (PI). nih.govcapes.gov.br The action of phosphoinositide-specific phospholipase C (PI-PLC) on PI results in the cleavage of the phosphodiester bond, yielding two primary water-soluble products: D-myo-inositol 1-phosphate and 1D-myo-inositol 1,2-cyclic phosphate. nih.govnih.gov This cyclic compound is further metabolized by a specific enzyme, D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase, which catalyzes its hydrolysis to produce D-myo-inositol 1-phosphate. nih.govcapes.gov.br This phosphohydrolase is found in various mammalian tissues, with particularly high concentrations in the kidney cortex and medulla. nih.gov

The formation of cyclic phosphates is not limited to PI. Studies have demonstrated that phospholipase C cleavage of polyphosphoinositides, such as phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, also generates their corresponding cyclic phosphate derivatives. nih.gov The ratio of cyclic to non-cyclic product, however, decreases as the phosphorylation of the inositol (B14025) ring increases. nih.gov

The canonical phosphoinositide signaling pathway involves the receptor-mediated activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two well-known second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.orgnih.gov DAG remains in the plasma membrane to activate protein kinase C, while the soluble IP3 diffuses through the cytoplasm to mobilize calcium from intracellular stores, primarily the endoplasmic reticulum. wikipedia.orgnih.govyoutube.com

The generation of this compound is intrinsically linked to this pathway as it is a co-product of the same class of enzymes (PLCs) acting on phosphoinositides. nih.govnih.gov Research has shown that upon cellular stimulation, which triggers the breakdown of phosphoinositides, cyclic inositol phosphates are formed alongside their non-cyclic counterparts. capes.gov.br For instance, the stimulation of pancreatic minilobules leads to the formation of not only IP3 but also its cyclic analog, inositol 1,2-cyclic 4,5-trisphosphate (cIP3). nih.govcapes.gov.br This indicates that the production of cyclic and non-cyclic inositol phosphates are parallel events stemming from the same initial signaling trigger.

Interactions with Cellular Proteins and Regulatory Networks

The biological relevance of cIns(1:2)P1 is further underscored by its specific interactions with cellular proteins, suggesting a role in regulatory networks.

The primary and most well-defined interaction of this compound is with the enzyme responsible for its degradation, D-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase, which specifically hydrolyzes the cyclic form but not its enantiomer. nih.govcapes.gov.br

Beyond its metabolic enzyme, cIns(1:2)P1 has been identified as a potent inhibitor of the binding between an anti-cross-reacting determinant (CRD) antibody and glycosylphosphatidylinositol (GPI)-anchored proteins, such as Decay-accelerating factor (DAF). ebi.ac.uk This suggests that the myo-inositol 1,2-cyclic phosphate structure is a significant part of the epitope recognized by this antibody. ebi.ac.uk In one study, DL-myo-inositol 1,2-cyclic phosphate was the most powerful inhibitor of this binding, with a half-maximal inhibitory concentration (IC50) of less than 10⁻⁸ M. ebi.ac.uk It also inhibited the binding of the anti-CRD antiserum to porcine aminopeptidase (B13392206) P in the micromolar range. ebi.ac.uk

Table 1: Inhibitory Effects of Inositol Phosphates on Anti-CRD Antibody Binding

| Compound | Target System | Reported IC50 |

|---|---|---|

| DL-myo-inositol 1,2-cyclic phosphate | Anti-CRD antibody binding to DAF | < 10⁻⁸ M |

| Glucosaminyl-1,6-inositol 1,2-cyclic monophosphate | Anti-CRD antiserum binding to porcine aminopeptidase P | Micromolar range |

This table is based on reported findings and illustrates the potency of the cyclic inositol phosphate structure in specific immunological assays. ebi.ac.uk

A molecule is considered a second messenger if its cellular concentration changes in response to an external stimulus, leading to the transduction of a signal. nih.gov There is evidence to suggest that this compound and its phosphorylated derivatives may function as second messengers. The demonstration that cIP3 is formed in response to agonist stimulation of pancreatic cells supports this hypothesis. capes.gov.br

These cyclic phosphates contain a reactive phosphodiester bond that could play a unique role in signal transduction, distinct from their non-cyclic counterparts. nih.gov However, while the second messenger role of IP3 in calcium mobilization is unequivocally established, the precise downstream signaling functions of cIns(1:2)P1 and other cyclic inositol phosphates are not yet fully elucidated and remain an area of active investigation. nih.govwikipedia.org

Modulation of Cellular Processes Beyond Primary Signaling

Beyond the classic signaling cascades, this compound has a defined role related to the structure and immunological recognition of certain cell-surface proteins. It is a key component of the cross-reacting determinant (CRD), an epitope present on many proteins anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor after their release by PLC. ebi.ac.uk This role is structural and immunological, modulating how these proteins are recognized by specific antibodies, which is a cellular process distinct from its role as a transient intracellular messenger. ebi.ac.uk

Influence on Cell Growth, Differentiation, and Apoptosis Research

This compound is a key player in the phosphoinositide signaling cascade, a fundamental pathway that governs critical cellular functions including growth, differentiation, and apoptosis (programmed cell death). Its unique cyclic structure enables it to interact with a variety of proteins that modulate these cellular events.

Research has indicated that this compound can influence intracellular calcium levels, a crucial second messenger in numerous signaling pathways. For instance, stimulation by angiotensin II has been shown to increase intracellular calcium, highlighting the role of this compound in calcium signaling. Furthermore, its presence has been identified in various tumors, suggesting it may serve as a potential biomarker in cancer research.

Studies on quail fibroblasts transformed with the Rous sarcoma virus have provided quantitative data on the levels of myo-inositol and its phosphorylated derivatives under different growth conditions. In exponentially growing normal and tumor cells, the concentration of myo-inositol cyclic 1:2-phosphate was found to be between 0.03 and 0.04 nanomoles per micromole of phospholipid. nih.gov These levels were observed to change under conditions of high cell population density and serum deprivation, which inhibit the growth of normal cells but not tumor cells. nih.gov

| Cell Type | Growth Condition | myo-inositol cyclic 1:2-phosphate Level (nmol/µmol phospholipid) |

|---|---|---|

| Normal Quail Fibroblasts | Exponential Growth | 0.03-0.04 |

| Rous Sarcoma Virus-Transformed Quail Fibroblasts | Exponential Growth | 0.03-0.04 |

Role as an Epitope in Immune System Studies

An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies or T-cell receptors. ebi.ac.uk this compound has been identified as a significant epitope in several immunological contexts. nih.govebi.ac.uk

Notably, it is a crucial component of the cross-reacting determinant (CRD) of the variant surface glycoprotein (B1211001) (VSG) of trypanosomes and is also found on other glycosylphosphatidylinositol (GPI)-anchored proteins. Research has shown that DL-myo-inositol 1,2-cyclic phosphate is a potent inhibitor of the binding of anti-CRD antibodies to decay-accelerating factor (DAF) that has been released by phosphatidylinositol-specific phospholipase C. ebi.ac.uk This suggests that the cyclic inositol phosphate moiety is a key part of the epitope recognized by these antibodies. ebi.ac.uk

In the context of infectious diseases, inositol and its derivatives are vital for the bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govubc.caresearchgate.net They are components of essential molecules like phosphatidylinositol mannosides (PIMs), lipomannan (LM), lipoarabinomannan (LAM), and mycothiol, which are crucial for the mycobacterial cell envelope and for maintaining the cell's redox balance. nih.govresearchgate.net The synthesis of these molecules is critical for the bacterium's growth and virulence. nih.govubc.ca

| Context | Finding | Significance |

|---|---|---|

| Trypanosome Variant Surface Glycoprotein (VSG) | DL-myo-inositol 1,2-cyclic phosphate is a potent inhibitor of anti-CRD antibody binding. ebi.ac.uk | Highlights its role as a key component of the CRD epitope. ebi.ac.uk |

| Mycobacterium tuberculosis | Inositol derivatives are essential for the synthesis of cell wall components and mycothiol. nih.govresearchgate.net | Crucial for bacterial growth, viability, and virulence. nih.govubc.ca |

Potential Link to Insulin (B600854) Signaling Pathways and Metabolic Regulation Research

Inositol and its various phosphorylated forms, including this compound, are increasingly recognized for their involvement in insulin signaling and the broader regulation of metabolism. nih.govresearchgate.netmdpi.com

Prostaglandylinositol Cyclic Phosphate (Cyclic PIP) Biosynthesis and Action

A key molecule in this context is prostaglandylinositol cyclic phosphate (cyclic PIP). nih.govnih.govpreprints.org Cyclic PIP is synthesized from prostaglandin (B15479496) E (PGE) and an "activated" form of inositol phosphate. nih.govnih.gov Specifically, the C4-hydroxyl group of inositol (1:2-cyclic)-phosphate binds to the C15-hydroxyl group of PGE to form cyclic PIP. preprints.orgnih.gov This biosynthesis is catalyzed by cyclic PIP synthase. nih.govnih.gov

The synthesis of cyclic PIP is stimulated by insulin and noradrenaline. nih.govpreprints.org The primary regulatory actions of cyclic PIP are to inhibit protein kinase A (PKA) and to activate protein ser/thr phosphatase. nih.govnih.gov In essence, cyclic PIP acts as a natural antagonist to cyclic AMP (cAMP), with cyclic PIP promoting anabolic processes (building up molecules) while cAMP triggers catabolic processes (breaking down molecules). nih.gov

The insulin-stimulated cyclic PIP synthase is active when it is tyrosine-phosphorylated. nih.govpreprints.org Research has shown that insulin increases the activity of cyclic PIP synthase in the liver and subcutaneous adipose tissue. nih.gov

Activated Inositol Phosphate as a Substrate for Cyclic PIP Synthesis

The substrate for the synthesis of cyclic PIP is an "activated" inositol phosphate, which has been identified as guanosine (B1672433) diphospho-4-myo-inositol 1:2-cyclic phosphate. nih.govnih.gov This activated form contains the necessary energy to form the allyl-ether bond in cyclic PIP without the need for ATP. nih.gov The synthesis of this activated inositol phosphate requires a precursor inositol phosphate that contains a cyclic phosphodiester. nih.gov

Studies have shown that when aortic myocytes are stimulated with angiotensin II, they synthesize a precursor inositol phosphate which is then converted to the activated form and subsequently to cyclic PIP. nih.gov This indicates that the pathway for cyclic PIP synthesis is a significant route for inositol metabolism, especially under hormonal stimulation. mdpi.com

| Molecule | Role in Cyclic PIP Pathway | Key Characteristics |

|---|---|---|

| Prostaglandin E (PGE) | Substrate for cyclic PIP synthesis. nih.govnih.gov | Binds to the C4-hydroxyl group of inositol (1:2-cyclic)-phosphate. preprints.orgnih.gov |

| Activated Inositol Phosphate (guanosine diphospho-4-myo-inositol 1:2-cyclic phosphate) | Substrate for cyclic PIP synthesis. nih.govnih.gov | Contains the energy for the formation of the allyl-ether bond in cyclic PIP. nih.gov |

| Cyclic PIP Synthase | Enzyme catalyzing the synthesis of cyclic PIP. nih.govnih.gov | Stimulated by insulin and noradrenaline; active in a tyrosine-phosphorylated state when stimulated by insulin. nih.govpreprints.org |

| Cyclic PIP (Prostaglandylinositol Cyclic Phosphate) | Product of the pathway. | Inhibits protein kinase A and activates protein ser/thr phosphatase; acts as a natural antagonist to cAMP. nih.govnih.gov |

Analytical and Spectroscopic Methodologies in 1d Myo Inositol 1,2 Cyclic Phosphate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the purification and analysis of 1D-myo-inositol 1,2-cyclic phosphate (B84403). These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the separation of inositol (B14025) phosphates. In a non-radioactive micro-assay, HPTLC on silica (B1680970) gel has been successfully used to resolve myo-inositol 1,2-cyclic phosphate from its hydrolysis product, myo-inositol 1-phosphate researchgate.netgoogle.com. The separation is followed by detection using a lead tetraacetate-fluorescein stain, and quantification is achieved by analyzing the fluorescent plate image with a phosphoimager researchgate.netgoogle.com. This method allows for the reliable quantitation of inositol monophosphates in the nanomole range researchgate.net.

Anion-Exchange High-Performance Liquid Chromatography (HPLC)

Anion-exchange High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of negatively charged molecules like inositol phosphates. This technique has been employed to separate a variety of inositol-containing compounds, including myo-inositol 1,2-cyclic phosphate enzyme-database.org. The separation is based on the interaction of the phosphate groups with a positively charged stationary phase. A gradient of increasing salt concentration is typically used to elute the bound inositol phosphates, with more highly phosphorylated species eluting at higher salt concentrations scribd.comnih.gov. This method offers good resolution and recovery for the quantitative analysis of inositol phosphates in biological samples enzyme-database.orgnih.gov. For instance, the formation of myo-inositol 1,2(cyclic)-4-bisphosphate has been substantiated by anion-exchange HPLC of the water-soluble products of [³²P]phosphatidylinositol 4-phosphate metabolism rhea-db.org.

Paper Chromatography and Electrophoresis

Paper chromatography and paper electrophoresis are classical techniques that have been applied to the separation of inositol phosphates. In paper chromatography, the separation is based on the differential partitioning of the compounds between a stationary paper phase and a mobile solvent phase. For instance, descending paper chromatography using a solvent system of ethanol (B145695) and ammonium hydroxide has been used to separate inositol phosphates google.com.

Paper ionophoresis, a form of electrophoresis, separates molecules based on their charge and size in an electric field. The ionophoretic properties of D-myo-inositol 1:2-cyclic phosphate have been characterized at pH 3.6 in a pyridine-acetic acid buffer nih.gov.

| Technique | Stationary Phase | Mobile Phase/Buffer | Detection Method | Key Findings |

|---|---|---|---|---|

| HPTLC | Silica Gel | Not specified | Lead tetraacetate-fluorescein stain | Resolves myo-inositol 1,2-cyclic phosphate from myo-inositol 1-phosphate researchgate.netgoogle.com. |

| Anion-Exchange HPLC | Positively charged resin | Salt gradient (e.g., ammonium acetate/acetic acid) | Radioactivity detection or post-column derivatization | Separates various inositol phosphates, including myo-inositol 1,2-cyclic phosphate enzyme-database.orgrhea-db.org. |

| Paper Chromatography | Paper | Ethanol/Ammonium Hydroxide | Not specified | Separates inositol phosphate isomers google.com. |

| Paper Electrophoresis (Ionophoresis) | Paper | Pyridine-acetic acid buffer (pH 3.6) | Not specified | Characterizes the electrophoretic mobility of D-myo-inositol 1:2-cyclic phosphate nih.gov. |

Spectroscopic Characterization for Research

Spectroscopic techniques are indispensable for the structural elucidation and identification of 1D-myo-inositol 1,2-cyclic phosphate. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ¹H, ¹³C, and ³¹P NMR have been instrumental in the characterization of myo-inositol phosphates, including myo-inositol 1,2-cyclic phosphate.

¹H NMR provides information about the number and environment of hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons on the inositol ring are sensitive to the phosphorylation pattern.

¹³C NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the presence of phosphate groups.

³¹P NMR is particularly useful for studying phosphorylated compounds as it directly probes the phosphorus nuclei. The chemical shift of the phosphorus atom in the cyclic phosphate group is characteristic and can be used to identify the compound.

| Nucleus | Reported Chemical Shifts (ppm) | Key Information Provided |

|---|---|---|

| ¹H | Specific chemical shifts and coupling constants for each proton on the inositol ring have been reported. | Provides information on the proton environment and stereochemistry of the inositol ring. |

| ¹³C | Characteristic shifts for the carbon atoms of the inositol ring are influenced by phosphorylation. | Reveals the carbon framework of the molecule. |

| ³¹P | A characteristic signal for the phosphorus atom in the cyclic phosphate group is observed. | Confirms the presence and nature of the phosphate group. |

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is a valuable tool for the identification and quantification of inositol phosphates. Techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC) or capillary electrophoresis (CE) have been developed for the analysis of inositol phosphates. These methods allow for the detection of inositol phosphates at low concentrations and can provide information about their molecular weight and fragmentation patterns, which aids in their identification. The coupling of anion exchange HPLC with ESI-MS enables the simultaneous detection of various inositol phosphate forms.

Radioisotopic Labeling Techniques (e.g., ¹⁸O, ³²P, ³H) in Metabolic Studies

The study of this compound and related inositol phosphate (IP) metabolism heavily relies on radioisotopic labeling techniques to trace the dynamic processes of synthesis, phosphorylation, dephosphorylation, and degradation. These methods provide unparalleled sensitivity for detecting low-abundance molecules within complex biological systems. The most commonly employed isotopes in this field are tritium (³H), phosphorus-32 (³²P), and the stable isotope oxygen-18 (¹⁸O). nih.gov

Tritium (³H) Labeling:

Metabolic labeling with myo-[³H]-inositol is a foundational technique for studying the entire spectrum of inositol-containing compounds, including phosphoinositides and soluble inositol phosphates. nih.govspringernature.comnih.gov Cells are typically cultured in a medium containing [³H]-inositol, which is incorporated into the cellular pools of inositol and its derivatives. nih.govnih.gov To achieve steady-state labeling, where the specific activity of the tracer is uniform across all metabolic pools, cells are often grown for several doublings in the presence of the radiolabel. nih.gov This approach allows for the comprehensive profiling of inositol phosphates after extraction and separation, commonly by high-performance liquid chromatography (HPLC). nih.govspringernature.com While powerful, a limitation of ³H-inositol labeling is that inositol uptake can be slow, and endogenous synthesis from glucose can dilute the label. biorxiv.org

Phosphorus-32 (³²P) Labeling:

Labeling with ³²P-orthophosphate is another key method, particularly for investigating the phosphorylation state of inositol lipids and phosphates. nih.gov Cells readily take up [³²P]orthophosphate, which is then incorporated into the cellular ATP pool. Kinases subsequently transfer the radiolabeled phosphate group to various substrates, including inositol phosphates. This technique is instrumental in studying the activities of inositol phosphate kinases and phosphatases. nih.gov A significant advantage of ³²P is its high energy, which facilitates detection. nih.gov However, its short half-life requires careful experimental planning. In vitro kinase assays often utilize [γ-³²P]ATP to directly label specific inositol phosphate substrates with recombinant enzymes, allowing for detailed characterization of metabolic pathways. nih.gov

Oxygen-18 (¹⁸O) Labeling:

A more recent advancement involves the use of the stable isotope ¹⁸O, introduced into cells via ¹⁸O-enriched water. nih.gov This method offers distinct advantages over traditional radioisotope labeling, as ¹⁸O is non-radioactive and allows for extended storage of samples. nih.gov Water rapidly enters cells, and the ¹⁸O is incorporated into inorganic phosphate (Pi) through hydrolytic enzymatic reactions, such as ATP hydrolysis. This ¹⁸O-labeled Pi is then used by kinases to phosphorylate inositol phosphates. nih.gov This pulse-labeling approach is particularly effective for analyzing the turnover rates of phosphate groups on inositol rings, revealing the existence of distinct metabolic pools with different cycling speeds. biorxiv.orgnih.gov

| Isotope | Labeling Compound | Principle of Incorporation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|---|

| ³H (Tritium) | myo-[³H]-inositol | Incorporated into the inositol ring structure during synthesis of phosphoinositides and subsequently released as soluble IPs. nih.govspringernature.comnih.gov | Profiling the entire spectrum of inositol-containing molecules; steady-state analysis of IP levels. nih.govspringernature.com | Long half-life; labels the inositol backbone, allowing tracking of all its metabolites. nih.gov | Slow uptake into cells; potential for label dilution from endogenous inositol synthesis. biorxiv.org |

| ³²P (Phosphorus-32) | [³²P]Orthophosphate or [γ-³²P]ATP | Incorporated into the cellular ATP pool and transferred to IPs by kinases. nih.govnih.gov | Studying phosphorylation/dephosphorylation dynamics; kinase and phosphatase activity assays. nih.govnih.gov | High sensitivity due to high energy emission; direct tracking of phosphate transfer. nih.gov | Short half-life; labels all phosphorylated molecules, potentially complicating analysis. nih.gov |

| ¹⁸O (Oxygen-18) | ¹⁸O-enriched water | ¹⁸O is incorporated into inorganic phosphate via hydrolysis reactions (e.g., ATP hydrolysis), and this labeled phosphate is then transferred to IPs. nih.gov | Analyzing the turnover rates of phosphate groups on specific IP isomers; distinguishing different metabolic pools. biorxiv.orgnih.gov | Stable (non-radioactive) isotope; allows for high enrichment and analysis by mass spectrometry. nih.gov | Requires sensitive mass spectrometry for detection; analysis can be complex. nih.gov |

Micro-assays and Quantitative Detection Methods

The detection and quantification of this compound and other inositol phosphates, which are often present in low cellular concentrations, require highly sensitive and specific analytical methods. nih.gov Research in this area has led to the development of various micro-assays and quantitative techniques, moving from traditional colorimetric methods to advanced chromatographic and spectrometric approaches.

A specific non-radioactive micro-assay has been developed for the analysis of the cyclic phosphodiesterase reaction that converts this compound to 1D-myo-inositol 1-phosphate. nih.govresearchgate.net This method utilizes high-performance thin-layer chromatography (HPTLC) on silica gel to separate the substrate and product. Following separation, the plate is treated with a lead tetraacetate-fluorescein stain, which allows for fluorescent detection. The quantification is achieved by analyzing the fluorescent image of the plate with a phosphoimager, with a detection range of 0.1 to 50 nmol for inositol monophosphates. nih.gov

Beyond this specific micro-assay, a range of powerful techniques are used for the broader quantitative analysis of inositol phosphates:

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (HPLC-ESI-MS) or post-column derivatization, HPLC is a cornerstone for separating and quantifying IP isomers. nih.govmdpi.comresearchgate.net Anion-exchange chromatography is particularly effective due to the highly charged nature of inositol phosphates. nih.govmdpi.com HPLC-ESI-MS methods can achieve detection limits in the low picomole range, allowing for the analysis of samples with low analyte abundance. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE): A cost-effective and reliable method has been developed for the detection and quantification of inositol hexakisphosphate (InsP6) in plant samples, offering an alternative to more complex chromatographic techniques. researchgate.net

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the quantitative determination of various inositol phosphates in complex biological samples. nih.gov A key advantage of ³¹P NMR is that it does not require analytical standards, which can be affected by the sample matrix, and it can simultaneously detect different phosphorus-containing compounds in a single run. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This method has emerged as a powerful tool for monitoring absolute levels of inositol phosphates and pyrophosphates, offering high resolution and sensitivity. biorxiv.orgnih.gov

| Method | Principle | Target Analytes | Key Advantages | Detection Limit |

|---|---|---|---|---|

| HPTLC with Fluorescent Staining | Chromatographic separation on a thin layer followed by fluorescent staining and imaging. nih.govresearchgate.net | myo-inositol 1,2-cyclic phosphate, myo-inositol 1-phosphate. nih.gov | Non-radioactive; specific micro-assay for cyclic phosphodiesterase activity. nih.gov | 0.1 to 50 nmol. nih.gov |

| HPLC-ESI-MS | Anion-exchange liquid chromatography separation coupled with electrospray ionization mass spectrometry. nih.gov | Broad range of inositol phosphate isomers (InsP to InsP6). nih.gov | High sensitivity and specificity; allows for simultaneous detection of multiple forms. nih.gov | As low as 25 pmol. nih.gov |

| ³¹P NMR Spectroscopy | Detection and quantification based on the nuclear magnetic resonance of the ³¹P nucleus. nih.gov | Various inositol phosphates and orthophosphate. nih.gov | No standards required for quantification; non-destructive. nih.gov | Quantitatively not as sensitive for very low abundance isomers. nih.gov |

| CE-MS | Separation by electrophoresis in a capillary tube, coupled with mass spectrometry. biorxiv.org | Inositol phosphates (InsPs) and pyrophosphates (PP-InsPs). biorxiv.org | High resolution and sensitivity for absolute quantification. biorxiv.org | Not explicitly stated, but highly sensitive. |

Computational Modeling and In Silico Analysis Related to Inositol Metabolites

Computational modeling and in silico analysis have become indispensable tools for unraveling the complexity of the inositol phosphate metabolic network. Given the large number of interacting enzymes (kinases and phosphatases) and metabolites, computational models are essential for understanding how the system as a whole responds to cellular signals. ucsd.edunih.govnih.gov

A prominent approach involves the construction of biochemical models based on mass action kinetics. ucsd.edunih.gov These models integrate a wealth of published biochemical data on enzyme characteristics and purification, primarily from brain tissue studies, to simulate the metabolic cascade. ucsd.edu For instance, a comprehensive model of Ins(1,4,5)P₃ metabolism has been developed that includes most of the known interacting inositol phosphates. nih.gov This model allows researchers to simulate the effects of a G-protein coupled receptor (GPCR) stimulus that activates phospholipase C, and to observe the resulting temporal dynamics of various inositol phosphate concentrations. ucsd.edunih.gov

These simulations provide critical insights that are difficult to obtain through experimental methods alone. For example, modeling has demonstrated that the temporal dynamics of most inositol phosphates are strongly influenced by the intricate network of enzymatic reactions. nih.gov It has also highlighted the significant regulatory role of molecules like Ins(1,3,4,5)P₄ in modulating Ins(1,4,5)P₃ dynamics and calcium release. ucsd.edunih.gov Furthermore, these models can be integrated with models of other cellular processes, such as Ins(1,4,5)P₃-mediated calcium release, to explore the complex feedback loops and oscillatory behaviors that arise from these interactions. ucsd.edunih.gov The numerical computations for these simulations are performed using specialized software platforms like GENESIS (General Neural Simulation System). ucsd.edu

| Model Component | Description | Purpose in the Model | Example from Research |

|---|---|---|---|

| Mass Action Kinetics | A mathematical formulation where the rate of a reaction is proportional to the product of the concentrations of the reactants. ucsd.edu | To describe the rate of each enzymatic conversion (phosphorylation and dephosphorylation) within the metabolic network. ucsd.edunih.gov | Used to build a comprehensive model of Ins(1,4,5)P₃ metabolism. ucsd.edunih.gov |

| Biochemical Data Integration | Incorporation of experimentally determined parameters such as enzyme kinetics, substrate affinities, and protein concentrations. ucsd.edunih.gov | To ensure the model is biologically realistic and constrained by empirical evidence. ucsd.edu | Published data on enzyme purification and characterization from brain tissue were used to generate the model. ucsd.edu |

| GPCR Stimulus Simulation | A simulated input that mimics the activation of a G-protein coupled receptor, leading to the activation of phospholipase C. ucsd.edunih.gov | To initiate the signaling cascade and study the dynamic response of the inositol phosphate network over time. ucsd.edu | The model was used to study the effects of a GPCR stimulus on the concentrations of various inositol phosphates. nih.gov |

| Numerical Simulation Software | Specialized software designed to solve the complex systems of differential equations that describe the biochemical network. ucsd.edu | To perform the computations and generate time-course data for the concentrations of all metabolites in the model. ucsd.edu | Simulations were performed using Kinetikit on the GENESIS platform. ucsd.edu |

Comparative Biochemistry and Phylogenetics of Inositol Cyclic Phosphates

Occurrence in Various Organisms (e.g., Mammals, Plants, Bacteria, Fungi, C. elegans, S. antibioticus)

1D-myo-inositol 1,2-cyclic phosphate (B84403) is a derivative of myo-inositol and has been identified in a range of organisms, highlighting its role across different biological kingdoms. nih.gov Its presence has been confirmed in the bacterium Streptomyces antibioticus and the nematode Caenorhabditis elegans. nih.gov In these organisms, it is biosynthesized through pathways involving currently unidentified enzymes.

While myo-inositol and its various phosphorylated derivatives are widespread in mammals, plants, bacteria, and fungi, the specific occurrence of the 1,2-cyclic phosphate form is less universally documented. nih.govnih.govnih.gov Myo-inositol itself is a fundamental component in these organisms, acting as a precursor for numerous vital molecules, including membrane-bound phosphatidylinositols. nih.govsemanticscholar.org In mammals, for instance, myo-inositol is crucial for various cellular functions and its metabolism is tightly linked with glucose metabolism. nih.gov Plants naturally contain myo-inositol in both animal and plant cells. mdpi.com

In the context of mammals, the cleavage of phosphoinositides by phospholipase C (PLC) enzymes can produce inositol (B14025) cyclic phosphates. nih.gov Studies on ram seminal vesicle PLC have shown that this enzyme produces a mixture of inositol 1-phosphate and inositol 1,2-cyclic phosphate from phosphatidylinositol. nih.gov This suggests that the machinery for producing cyclic inositol phosphates, including the 1,2-cyclic variant, exists in mammalian systems.

The nematode C. elegans utilizes inositol signaling pathways for processes like ovulation, which involves inositol 1,4,5-trisphosphate (InsP3). caltech.educore.ac.uk The presence of 1D-myo-inositol 1,2-cyclic phosphate in C. elegans suggests its involvement in the complex inositol phosphate network of this model organism. nih.gov The organism possesses the necessary enzymes, such as inositol-3-phosphate synthase (inos-1), for the foundational steps of myo-inositol biosynthesis. uniprot.org

Table 1: Documented Occurrence of this compound

| Organism | Phylum/Kingdom | Evidence of Occurrence | Reference |

|---|---|---|---|

| Streptomyces antibioticus | Bacteria | Directly reported with available data. nih.gov Biosynthesized via unidentified enzymes. | nih.gov |

| Caenorhabditis elegans | Nematoda (Animalia) | Directly reported with available data. nih.gov Biosynthesized via unidentified enzymes. | nih.gov |

| Mammals | Chordata (Animalia) | Inferred from the activity of phospholipase C enzymes which produce inositol cyclic phosphates from phosphoinositides. nih.gov | nih.gov |

Evolutionary Conservation of Myo-inositol Metabolism and Related Enzymes

The metabolic pathways for myo-inositol are highly conserved throughout evolution, underscoring the fundamental importance of inositol-containing compounds. nih.gov The synthesis of myo-inositol from glucose-6-phosphate is a two-step process catalyzed by myo-inositol-1-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMPase). nih.govmdpi.com This pathway is found across diverse taxa, from bacteria to mammals, indicating its ancient origins. nih.gov

The enzyme myo-inositol oxygenase (MIOX), which catalyzes the catabolism of myo-inositol, also shows a high degree of structural conservation. nih.gov For example, the MIOX enzyme in the fruit fly Drosophila melanogaster is over 55% identical and more than 70% similar to human MIOX. nih.gov This strong conservation between evolutionarily distant organisms demonstrates the sustained importance of regulating myo-inositol levels. nih.gov

The enzymes responsible for the subsequent phosphorylation of myo-inositol to create a vast array of inositol phosphates (InsPs) and phosphoinositides (PtdInsPs) are also part of an evolutionarily conserved signaling toolkit. mdpi.com The network of kinases and phosphatases that add or remove phosphate groups allows for the rapid generation and interconversion of different inositol phosphate messengers in response to cellular needs. mdpi.comacs.org This dynamic system, often referred to as the "inositol phosphate code," is a feature of all eukaryotic life. mdpi.com For example, the enzymes that metabolize Ins(1,4,5)P3, such as inositol polyphosphate 5-phosphatase, are found in organisms from nematodes like C. elegans to humans, where they play critical roles in terminating signals. caltech.educore.ac.uk

Comparative Analysis with Other Inositol Phosphates (e.g., myo-inositol 1-phosphate, Ins(1,4,5)P3)

This compound differs significantly from its linear and more highly phosphorylated counterparts, such as myo-inositol 1-phosphate and myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), in its structure, formation, and to some extent, its metabolic fate.

Formation:

This compound (cIns(1,2)P): It is primarily formed, along with its linear isomer myo-inositol 1-phosphate, from the cleavage of phosphatidylinositol (PI) by phospholipase C (PLC). nih.gov The ratio of cyclic to non-cyclic product formation decreases as the substrate becomes more phosphorylated, with PI yielding more cyclic product than phosphatidylinositol 4-phosphate (PIP) or phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov

myo-inositol 1-phosphate (Ins(1)P): This is a key intermediate in the de novo synthesis of myo-inositol from glucose-6-phosphate, produced by the enzyme MIPS. nih.govmdpi.com It is also a product of phosphoinositide breakdown by PLC and the sequential dephosphorylation of higher inositol phosphates like Ins(1,4,5)P3. portlandpress.commdpi.com

myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3): This well-known second messenger is generated from the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in response to extracellular stimuli. mdpi.comnih.gov

Structure and Function:

This compound: The defining feature is the cyclic phosphodiester bond between the 1st and 2nd hydroxyl groups of the myo-inositol ring. hmdb.ca This cyclic structure contains a reactive bond that is rapidly hydrolyzed by specific phosphohydrolases or under acidic conditions. nih.govportlandpress.com While its specific signaling roles are still being fully elucidated, it has been shown to influence intracellular calcium levels.

myo-inositol 1-phosphate: As a simple phosphomonoester, it serves primarily as a precursor for myo-inositol synthesis or as a breakdown product in the inositol phosphate signaling cascade. mdpi.comnih.gov It is dephosphorylated by inositol monophosphatase. nih.gov

myo-inositol 1,4,5-trisphosphate: This molecule is a cornerstone of intracellular signaling, binding to specific receptors (InsP3Rs) on the endoplasmic reticulum to trigger the release of stored calcium ions into the cytosol. nih.govsemanticscholar.org This calcium signal orchestrates a multitude of cellular processes. Unlike the cyclic phosphate, its signaling action is terminated by dephosphorylation at the 5-position or phosphorylation at the 3-position. mdpi.comnih.gov

Metabolic Stability: The metabolic stability of these compounds varies significantly. Ins(1,4,5)P3 has a very short half-life within the cell, as it is rapidly metabolized by kinases and phosphatases to ensure the transient nature of the calcium signal. mdpi.com In contrast, pools of other inositol phosphates, like inositol hexakisphosphate (InsP6), are metabolically much more inert. acs.org The cyclic bond in this compound is labile, and specific enzymes exist to hydrolyze it, suggesting it is also a transient signaling molecule. portlandpress.comportlandpress.com

Table 2: Comparative Features of Inositol Phosphates

| Feature | This compound | myo-inositol 1-phosphate | myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) |

|---|---|---|---|

| Primary Source | PLC cleavage of Phosphatidylinositol (PI). nih.gov | De novo synthesis from Glucose-6-P; breakdown of higher InsPs. mdpi.comportlandpress.com | PLC cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov |

| Key Structural Feature | Cyclic phosphodiester bond at positions 1 and 2. hmdb.ca | Single phosphate group at position 1. nih.gov | Three phosphate groups at positions 1, 4, and 5. nih.gov |

| Primary Role | Putative signaling molecule, influences Ca2+ levels. | Metabolic intermediate in myo-inositol synthesis. mdpi.com | Second messenger, mobilizes intracellular Ca2+. semanticscholar.org |

| Metabolism/Termination | Hydrolysis of the cyclic phosphate bond by specific phosphohydrolases. portlandpress.com | Dephosphorylation by inositol monophosphatase. nih.gov | Dephosphorylation by 5-phosphatase or phosphorylation by 3-kinase. mdpi.comnih.gov |

Compound Index

Future Directions and Emerging Research Avenues for 1d Myo Inositol 1,2 Cyclic Phosphate

Exploration of Novel Biological Functions and Signaling Roles

While 1D-myo-inositol 1,2-cyclic phosphate (B84403) is a known product of phospholipase C (PLC) activity on phosphatidylinositol, its role as a signaling molecule in its own right is an area of active investigation. smolecule.com Beyond its established role as a precursor that is hydrolyzed to 1D-myo-inositol 1-phosphate, researchers are exploring the possibility that this cyclic phosphate has direct biological effects. smolecule.comresearchgate.net

Future research will likely focus on identifying specific protein targets that are selectively modulated by 1D-myo-inositol 1,2-cyclic phosphate. This involves screening for novel receptors or binding proteins that could mediate its downstream effects. One intriguing possibility is its involvement in calcium signaling. Studies have shown that its presence can lead to increased intracellular calcium levels when stimulated by angiotensin II, suggesting a role in modulating this critical second messenger pathway. The unique stereochemistry of the cyclic phosphate group may confer specific binding properties, allowing it to interact with a distinct set of effectors compared to its linear counterpart.

Furthermore, the potential for non-enzymatic roles is an area ripe for exploration. The chemical stability of the inositol (B14025) ring makes it an ideal scaffold for various modifications, and the cyclic phosphate moiety introduces a unique structural constraint that could be crucial for specific molecular interactions. mdpi.com Researchers are also investigating its potential as a biochemical marker in various signaling pathways, which could open up new avenues for understanding cellular regulation. smolecule.com

Development of Advanced Synthetic and Analytical Tools

Advancements in our understanding of this compound are intrinsically linked to the development of more sophisticated tools for its synthesis and detection.

Synthetic Approaches: The chemical synthesis of this compound and its analogues is crucial for functional studies. Current methods often involve the acid-catalyzed cyclization of 1D-myo-inositol 1-phosphate. Future developments will likely focus on more controlled and efficient chemoenzymatic syntheses to produce a wider range of structurally diverse analogues. nih.gov These analogues, including those with modifications to the inositol ring or the phosphate group, will be invaluable for probing the specific structural requirements for its biological activity and for developing selective molecular probes. The synthesis of metabolically stable analogues, for instance, could help to dissect its direct signaling roles from those of its hydrolysis products. mdpi.com

Analytical Tools: Sensitive and specific detection methods are paramount for studying the dynamics of this low-abundance signaling molecule. While traditional methods have often relied on radioactive labeling, there is a strong push towards non-radioactive techniques. researchgate.net

| Analytical Technique | Principle | Future Directions |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation of the cyclic phosphate from its linear counterpart on silica (B1680970) gel, followed by fluorescent staining for quantification. researchgate.net | Development of more sensitive and high-throughput HPTLC methods. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the dephosphorylated inositol to a volatile compound for separation and mass analysis. nih.gov | Improving derivatization efficiency and coupling with advanced MS for higher sensitivity. |

| Anion-Exchange High-Performance Liquid Chromatography (HPLC) | Separation based on the negative charge of the phosphate group. nih.gov | Coupling with advanced detectors for unambiguous identification and quantification. |

| Selective Chemical Probes | Development of molecules that specifically bind to this compound for its detection and visualization. nih.gov | Design and synthesis of high-affinity and selective probes for live-cell imaging. |

| Biosensors | Engineering proteins or other biological molecules that change their properties (e.g., fluorescence) upon binding to this compound. | Creation of genetically encoded biosensors for real-time monitoring of its dynamics within cells. |

The development of selective chemical probes and biosensors represents a particularly exciting frontier. nih.gov Such tools would enable researchers to visualize the spatiotemporal dynamics of this compound within living cells, providing unprecedented insights into its synthesis, degradation, and sites of action.

Integration into Systems Biology Models and Metabolic Engineering

To fully comprehend the significance of this compound, it is essential to consider its role within the broader context of cellular metabolism and signaling networks.

Systems Biology Models: The inositol phosphate pathway is a complex network of interconnected enzymatic reactions. mdpi.com Systems biology approaches, which utilize computational modeling to simulate and predict the behavior of these networks, are becoming increasingly important. Future research will involve the development of more comprehensive models that explicitly include the formation and hydrolysis of this compound. These models will be instrumental in understanding how perturbations in the phosphoinositide pathway, such as those occurring in disease states, affect the levels of this cyclic intermediate and its potential downstream targets. By integrating experimental data on enzyme kinetics and metabolite concentrations, these models can generate testable hypotheses about the regulation and function of this compound.

Metabolic Engineering: Metabolic engineering offers the potential to manipulate the levels of specific inositol phosphates to study their physiological roles. By overexpressing or knocking down the enzymes involved in the synthesis or degradation of this compound, such as specific phospholipase C isoforms or cyclic phosphohydrolases, researchers can investigate the consequences of altered levels of this molecule. nih.gov For instance, engineering cells or organisms to accumulate higher levels of this compound could reveal novel phenotypes and help to identify its downstream effectors. This approach could be particularly valuable in understanding its role in agricultural applications, such as enhancing seed development and stress tolerance in plants. smolecule.com

Investigation of Roles in Specific Physiological and Pathological States (excluding clinical trials)

Emerging evidence suggests that this compound may play a role in a variety of physiological and pathological processes, providing a rich area for future non-clinical research.

Plant Biology: In plants, myo-inositol and its derivatives are crucial for a wide range of functions, including cell wall biosynthesis, hormone signaling, and stress responses. nih.govfrontiersin.org Research has indicated that this compound could be involved in enhancing seed development and regulating the storage of phytate, which has implications for improving crop yields and nutritional value. smolecule.com Future studies will likely explore its specific role in plant-pathogen interactions, where the manipulation of inositol phosphate signaling by both the plant and the pathogen is a key determinant of the outcome of infection. nih.govnih.gov Understanding how the levels of this cyclic phosphate change during biotic and abiotic stress could lead to new strategies for developing more resilient crops.

Cancer Biology: The phosphoinositide signaling pathway is frequently dysregulated in cancer, and there is growing interest in the potential role of various inositol phosphates as biomarkers or therapeutic targets. One study has identified the presence of this compound in various tumors, suggesting its potential as a cancer biomarker. Future research in preclinical models will aim to elucidate the specific contribution of this cyclic phosphate to cancer cell signaling. For example, its ability to influence intracellular calcium levels could have implications for processes such as cell proliferation, apoptosis, and migration, all of which are central to cancer progression.

Table of Investigated Roles

| Physiological/Pathological State | Organism/Model | Potential Role of this compound |

|---|---|---|

| Seed Development | Plants | Enhancement of germination and seedling vigor. smolecule.com |

| Plant Stress Response | Plants | Modulation of phytate content and response to biotic/abiotic stress. smolecule.comfrontiersin.org |

常见问题

Q. What are the established methods for synthesizing 1D-myo-inositol 1,2-cyclic phosphate in vitro?

- Methodological Answer : this compound can be synthesized via two primary routes:

- Chemical Synthesis : Treatment of 1D-myo-inositol 1-phosphate with hot dilute acid induces phosphoryl migration, yielding the 1,2-cyclic form .

- Enzymatic Synthesis : Phytase (EC 3.1.3.26) catalyzes the hydrolysis of phytic acid (myo-inositol hexakisphosphate) to generate intermediates, including this compound, through sequential dephosphorylation .

- Key Considerations : Acidic conditions may lead to side products (e.g., 1-phosphate analogues), requiring purification via ion-exchange chromatography or HPLC .

Q. How is this compound structurally characterized in biochemical studies?

- Methodological Answer : Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H- and ³¹P-NMR identify cyclic phosphate ring conformation and phosphorylation sites. Isotopic labeling (e.g., ¹³C-myo-inositol) enhances resolution for dynamic studies .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Limited to stable derivatives (e.g., salts), as the free acid form is hygroscopic .

Advanced Research Questions

Q. How do researchers resolve contradictions in proposed enzymatic pathways involving this compound?

- Methodological Answer : Contradictions arise from enzyme promiscuity (e.g., phytases vs. phosphatidylinositol-specific phospholipase C). To address this:

- Kinetic Profiling : Compare substrate specificity and catalytic efficiency (e.g., ) of purified enzymes under standardized conditions .

- Genetic Knockdown/Overexpression : Silencing or overexpressing candidate enzymes in model systems (e.g., yeast or mammalian cells) clarifies in vivo contributions .

- Isotopic Tracing : ¹³C- or ³²P-labeled substrates track metabolic flux to distinguish parallel pathways .

Q. What experimental approaches are used to study the role of this compound in calcium signaling?

- Methodological Answer :

- Fluorescent Calcium Indicators : Fura-2 or Fluo-4 assays measure intracellular Ca²⁺ changes in response to exogenous 1,2-cyclic phosphate .

- Patch-Clamp Electrophysiology : Direct measurement of ion channel activity (e.g., epithelial chloride channels) in the presence of the compound .

- Knockout Models : Cells lacking inositol phosphate kinases (e.g., IPMK) reveal downstream signaling dependencies .

- Competitive Inhibition : Co-administration with structurally similar phosphates (e.g., Ins(1,4,5)P₃) identifies receptor binding specificity .

Q. How does this compound interact with other inositol phosphates in microbial systems?

- Methodological Answer :

- Mycothiol Biosynthesis Studies : In Mycobacteroides, glycosyltransferases (e.g., MshA) utilize 1D-myo-inositol 3-phosphate as a substrate, but competition assays with 1,2-cyclic phosphate reveal inhibitory effects .

- Metabolomic Profiling : LC-MS/MS quantifies pathway intermediates in bacteria exposed to the compound, identifying cross-talk with IP₆ or IP₇ .

- Enzyme Assays : Recombinant enzymes (e.g., phosphatases) are incubated with 1,2-cyclic phosphate to test activity modulation .

Data Contradiction Analysis

Q. How are discrepancies in substrate specificity of phytases addressed when generating this compound?

- Methodological Answer : Phytases from different sources (e.g., plant vs. microbial) exhibit varying regioselectivity. To reconcile results:

- Phylogenetic Analysis : Compare enzyme sequences to identify conserved catalytic motifs influencing dephosphorylation patterns .

- Crystallographic Studies : Resolve 3D structures of phytase-substrate complexes to map active-site interactions .

- pH Optimization : Adjust reaction pH to favor cyclic phosphate formation, as stability varies under acidic/alkaline conditions .

Tables for Key Data

| Synthesis Method | Yield | Purity | Reference |

|---|---|---|---|

| Acidic Treatment of Ins(1)P | 45-60% | ≥90% (HPLC) | |

| Phytase Hydrolysis of IP₆ | 20-35% | ≥80% (NMR) |

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| ³¹P-NMR | Chemical shift (δ 0-5 ppm for cyclic) | Cyclic phosphate confirmation |

| HR-ESI-MS | m/z 261.0 [M-H]⁻ | Molecular weight validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。